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Introduction and a Note on Chirality
Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern synthetic chemistry,

providing an efficient and scalable method for producing enantiomerically pure chiral alcohols

and amines, which are critical building blocks for pharmaceuticals and fine chemicals. The key

to this transformation lies in the use of a chiral catalyst to control the stereochemical outcome

of the reaction.

A fundamental principle of asymmetric synthesis is that the creation of a net enantiomeric

excess in a product requires a chiral influence in the reaction. The user has specified the use of

meso-1,2-Diphenylethylenediamine (meso-DPEN) as a ligand. It is crucial to note that meso-

DPEN is an achiral molecule due to an internal plane of symmetry. A catalyst formed from an

achiral ligand and an achiral metal precursor will itself be achiral. Such a catalyst cannot induce

enantioselectivity and will produce a racemic mixture (a 50:50 mixture of both enantiomers)

from a prochiral substrate.

Therefore, this document will focus on the universally employed and highly successful chiral

enantiomers, (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine (DPEN) and their derivatives,

such as N-tosyl-DPEN (TsDPEN). These ligands, when complexed with metals like
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Ruthenium(II), form the basis of the renowned Noyori-type catalysts, which exhibit exceptional

activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines.

[1][2][3]
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Caption: Logical relationship between ligand chirality and the stereochemical outcome of the

reaction.

Application Notes
The most prominent catalysts for ATH utilizing a chiral DPEN ligand are half-sandwich

Ruthenium(II) complexes, typically of the form [RuCl(η⁶-arene)(N-TsDPEN)].[2] These catalysts

operate via a metal-ligand bifunctional mechanism, where the reaction does not proceed

through direct coordination of the substrate to the metal center.[3] Instead, the substrate

interacts with the chiral ligand via hydrogen bonding, while a hydride is transferred from the

metal to the carbonyl or imine carbon through a six-membered, outer-sphere transition state.[4]

Key Advantages of Ru(II)-TsDPEN Catalysts:

High Enantioselectivity: Excellent enantiomeric excesses (ee), often >99%, are achievable

for a wide range of substrates.[5]
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High Catalytic Activity: The catalysts are highly active, permitting very low catalyst loadings

(Substrate-to-Catalyst ratios, S/C, up to 10,000).[6][7]

Broad Substrate Scope: Effective for the reduction of various aromatic, heteroaromatic, and

α,β-unsaturated ketones.[3]

Operational Simplicity: The reactions are typically run under mild conditions, using common

hydrogen donors like a formic acid/triethylamine (HCOOH/NEt₃) mixture or 2-propanol,

avoiding the need for high-pressure gaseous hydrogen.[2][8]
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Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Summary
The following tables summarize the performance of the (S,S)-TsDPEN-Ru catalyst in the

asymmetric transfer hydrogenation of various ketones.

Table 1: ATH of Acetophenone Derivatives Conditions: 5:2 molar mixture of HCOOH and NEt₃,

S/C ratio as indicated, room temperature.

Entry
Substra
te (Ar-
CO-CH₃)

S/C
Ratio

Time (h)
Convers
ion (%)

Yield
(%)

ee (%)
Product
Config.

1
Acetophe

none
200 24 >99 95 97 S

2

4'-

Chloroac

etopheno

ne

200 20 >99 98 96 S

3

4'-

Methoxy

acetophe

none

200 48 >99 92 97 S

4

2'-

Methoxy

acetophe

none

200 72 >99 91 99 S

5

1-

Acetonap

hthone

1000 24 >99 94 95 S

Table 2: ATH of Other Ketones Conditions: 5:2 molar mixture of HCOOH and NEt₃, S/C ratio as

indicated, 28 °C.
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Entry
Substra
te

S/C
Ratio

Time (h)
Convers
ion (%)

Yield
(%)

ee (%)
Product
Config.

1
Propioph

enone
200 16 >99 97 97 S

2
Benzyl

acetone
200 16 >99 94 98 S

3

4-Phenyl-

2-

butanone

200 16 >99 93 98 S

4 Tetralone 200 4 >99 99 99 S

Experimental Protocols
Protocol 1: Synthesis of [RuCl₂(p-cymene)]₂ Dimer

This procedure outlines the synthesis of the common catalyst precursor.[9][10]

Materials:

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

α-Phellandrene

Ethanol (95%)

Inert atmosphere apparatus (Schlenk line or glovebox)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve RuCl₃·xH₂O (e.g., 2.0 g)

in 80 mL of 95% ethanol.

Add α-phellandrene (9.2 mL) to the solution. α-phellandrene serves as the in-situ source of

the p-cymene ligand.[11]
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Heat the mixture to reflux under an inert atmosphere (Argon or Nitrogen) for approximately

4-6 hours. The solution will turn from dark brown to a deep red color.[12]

After the reflux period, cool the mixture to room temperature.

Reduce the volume of the solvent to approximately one-third of the original volume using a

rotary evaporator.

Cool the concentrated solution in an ice bath or freezer overnight to precipitate the red

crystalline product.

Isolate the solid product by filtration, wash with cold diethyl ether (2 x 10 mL), and dry under

vacuum.

The resulting red, air-stable solid, [RuCl₂(p-cymene)]₂, can be stored for future use.[11]

Protocol 2: Synthesis of RuCl--INVALID-LINK-- Catalyst

This protocol describes the formation of the active catalyst from the dimer and the chiral ligand.

[11]

Materials:

[RuCl₂(p-cymene)]₂ dimer (from Protocol 1)

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Triethylamine (NEt₃)

Anhydrous 2-propanol

Inert atmosphere apparatus

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g.,

30.6 mg, 0.05 mmol) and (S,S)-TsDPEN (73.3 mg, 0.20 mmol).
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Add anhydrous 2-propanol (5 mL) and triethylamine (0.2 mL).

Stir the resulting suspension at 80 °C for 1 hour. The mixture will become a clear, orange-to-

red solution.

Remove the solvent under reduced pressure to yield the orange solid catalyst, RuCl--

INVALID-LINK--. This catalyst can be used directly or stored under an inert atmosphere.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

This is a representative procedure for the reduction of an aromatic ketone.[4][8]
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Caption: Experimental workflow for a typical asymmetric transfer hydrogenation reaction.

Materials:

RuCl--INVALID-LINK-- catalyst (from Protocol 2)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEt₃)

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Inert atmosphere apparatus

Procedure:

Prepare the hydrogen donor mixture by slowly adding formic acid (e.g., 1.0 mL) to

triethylamine (e.g., 1.1 mL) in an ice bath to form a 5:2 molar mixture.

In a flame-dried Schlenk tube under an inert atmosphere, place the RuCl--INVALID-LINK--

catalyst (e.g., 6.4 mg, 0.01 mmol, 1 mol%).

Add the prepared HCOOH/NEt₃ mixture (e.g., 0.5 mL).

Add acetophenone (120 mg, 1.0 mmol, 1 equivalent) to the catalyst solution.

Stir the reaction mixture vigorously at the desired temperature (e.g., 28 °C).

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the reaction to room temperature and quench by carefully adding

saturated aqueous NaHCO₃ solution (e.g., 10 mL).

Extract the product with dichloromethane (3 x 15 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel if necessary.

Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-

Performance Liquid Chromatography (HPLC) or GC analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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